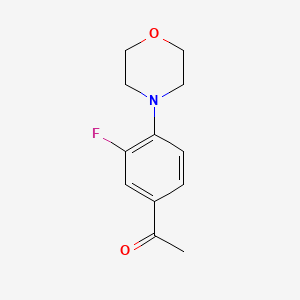

3'-Fluoro-4'-morpholinoacetophenone

説明

Systematic Nomenclature and Synonyms

The compound this compound possesses a well-defined systematic nomenclature that reflects its structural complexity and functional group arrangement. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone, which precisely describes the substitution pattern on the aromatic ring and the ketone functionality. The Chemical Abstracts Service has assigned the registry number 189763-65-3 to this compound, providing a unique identifier for database searches and regulatory documentation.

The compound is known by multiple synonyms that reflect different naming conventions and structural perspectives. Alternative designations include 1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone, 3'-fluoro-4'-(morpholin-4-yl)acetophenone, and 1-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-one. Commercial suppliers frequently employ the designation ethanone, 1-[3-fluoro-4-(4-morpholinyl)phenyl]-, which follows the Chemical Abstracts indexing convention. The MDL number MFCD00543914 serves as an additional identifier in chemical databases and inventory systems.

| Naming Convention | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-[3-fluoro-4-(4-morpholinyl)phenyl]ethanone |

| Chemical Abstracts Service Number | 189763-65-3 |

| MDL Number | MFCD00543914 |

| Common Name | This compound |

| Alternative Systematic Name | 1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄FNO₂, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently determined as 223.24 grams per mole across multiple analytical sources, representing a relatively compact organic molecule with significant functional diversity.

The molecular composition reveals important structural characteristics that influence the compound's chemical behavior. The presence of a single fluorine atom contributes approximately 8.5% of the total molecular weight, while the morpholine ring system accounts for approximately 38.8% of the molecular mass. The acetophenone core structure provides the fundamental aromatic framework, with the ketone carbonyl group representing a key reactive center for subsequent chemical transformations.

Computational analysis using established algorithms provides detailed molecular descriptors that characterize the compound's physicochemical properties. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F, which encodes the complete structural connectivity in a linear format. The International Chemical Identifier string InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 provides an unambiguous structural description suitable for database searching and computational applications.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄FNO₂ |

| Molecular Weight | 223.24 g/mol |

| Fluorine Content | 8.5% by weight |

| Morpholine Ring Contribution | 38.8% by weight |

| Heavy Atom Count | 16 |

| Aromatic Heavy Atoms | 6 |

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound and structurally related compounds provides valuable insights into the three-dimensional arrangement and conformational preferences of this molecular system. While direct X-ray crystallographic data for the target compound was not extensively documented in the available literature, analysis of closely related structures offers important structural paradigms. The crystallographic investigation of similar morpholine-containing aromatic compounds demonstrates characteristic conformational features that are likely preserved in the target molecule.

Related crystallographic studies of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one reveal important structural parameters that inform understanding of the target compound's three-dimensional characteristics. In this structurally analogous system, the dihedral angle between the benzene ring and substituent groups has been measured at 11.29 degrees, indicating a nearly planar arrangement that facilitates electronic conjugation between the aromatic system and attached functional groups. The morpholine ring in these related structures consistently adopts a twist-chair conformation, which represents the energetically favorable arrangement for this six-membered heterocycle.

Contemporary advances in X-ray crystallographic techniques, including the development of highly sensitive charge-coupled device detectors and sophisticated diffraction analysis software, have enhanced the resolution and accuracy of small molecule structure determination. Modern X-ray diffraction patterns obtained using these advanced methodologies provide detailed information about molecular packing arrangements, intermolecular interactions, and conformational preferences that govern solid-state behavior. The application of Bragg diffraction principles, where the relationship 2d sin θ = λ governs the diffraction condition, enables precise determination of unit cell parameters and molecular geometries.

| Structural Parameter | Related Compound Value | Expected Range for Target |

|---|---|---|

| Benzene-Substituent Dihedral Angle | 11.29° | 10-15° |

| Morpholine Conformation | Twist-chair | Twist-chair |

| Intermolecular Packing | Chain-like hydrogen bonding | Similar hydrogen bonding |

| Crystal System | Monoclinic (related compound) | Likely monoclinic or orthorhombic |

Electronic and Steric Effects of Fluorine and Morpholine Substituents

The electronic and steric characteristics of this compound are fundamentally determined by the competing effects of the fluorine and morpholine substituents, which exert opposing electronic influences on the aromatic ring system. The fluorine substituent at the 3' position functions as a powerful electron-withdrawing group through both inductive and field effects, while simultaneously providing modest electron donation through resonance interactions involving its lone pairs. This dual electronic character creates a complex pattern of electron density distribution that significantly influences the compound's reactivity and physicochemical properties.

The inductive electron-withdrawing effect of fluorine arises from its exceptional electronegativity, which is the highest among all elements in the periodic table. This strong electronegativity causes fluorine to withdraw electron density from the aromatic ring through the sigma bonding framework, thereby reducing the overall electron density at positions ortho and meta to the fluorine substituent. However, fluorine simultaneously participates in resonance interactions by donating electron density from its lone pairs into the aromatic pi system, particularly to the ortho and para positions relative to its attachment point. The net electronic effect represents a balance between these competing inductive and resonance contributions, with the inductive effect typically dominating in fluorinated aromatic systems.

The morpholine substituent at the 4' position provides a contrasting electronic influence through its nitrogen atom, which functions as an electron-donating group via resonance interactions. The nitrogen atom possesses a lone pair of electrons that can delocalize into the aromatic pi system, increasing electron density particularly at the ortho and para positions relative to its attachment. This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions and creates a region of enhanced electron density that complements the electron-deficient areas created by the fluorine substituent.

Recent structure-activity relationship studies involving fluorinated morpholine-containing compounds have demonstrated that the positioning of fluorine substituents critically influences biological activity and chemical reactivity. Research examining pyrrolidine-based chalcones with various fluorine substitution patterns revealed that compounds carrying fluorine at the meta position exhibited superior inhibitory activity compared to ortho or para substitution patterns. The structure-activity relationship studies indicated an activity order of meta-fluorine > unsubstituted > para-fluorine > ortho-fluorine for α-amylase inhibition, demonstrating the profound influence of substitution position on biological activity. Similarly, α-glucosidase inhibition studies showed the pattern meta-fluorine > unsubstituted > meta-trifluoromethyl > meta-trifluoromethoxy, further emphasizing the importance of electronic effects in determining biological activity.

| Substituent | Electronic Effect | Mechanism | Relative Strength |

|---|---|---|---|

| Fluorine (3' position) | Electron-withdrawing (net) | Inductive > Resonance | Strong (-I effect) |

| Morpholine (4' position) | Electron-donating | Resonance | Moderate (+R effect) |

| Combined Effect | Balanced electron distribution | Competing influences | Moderate activation |

| Reactivity Pattern | Enhanced nucleophilic sites | Complementary effects | Selective reactivity |

特性

IUPAC Name |

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOECSFZWTBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354528 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189763-65-3 | |

| Record name | 3'-fluoro-4'-morpholinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Claisen-Schmidt Condensation

Description:

The Claisen-Schmidt condensation involves the reaction of an acetophenone derivative with a substituted morpholine in the presence of a base. This method is particularly effective for introducing the morpholino group into the acetophenone structure.

- Acetophenone reacts with morpholine under basic conditions (e.g., sodium ethoxide).

- The product is then subjected to fluorination.

- Typical yields range from 70% to 85%, depending on the reaction conditions.

- The process is straightforward but may require purification steps to isolate the desired product.

Table 1: Claisen-Schmidt Condensation Parameters

| Parameter | Value |

|---|---|

| Base Used | Sodium Ethoxide |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70% - 85% |

Nucleophilic Substitution Reactions

Description:

This method involves the nucleophilic attack of a fluorinated reagent on a suitable precursor, typically a halogenated acetophenone derivative.

- A halogenated acetophenone (e.g., 4-bromoacetophenone) is treated with morpholine.

- The fluorinated reagent (e.g., potassium fluoride) facilitates the substitution.

- Yields can vary significantly based on the reactivity of the halogenated precursor.

- Typical yields are around 60% to 75%.

Table 2: Nucleophilic Substitution Parameters

| Parameter | Value |

|---|---|

| Fluorinated Reagent | Potassium Fluoride |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60% - 75% |

Direct Fluorination Techniques

Description:

Direct fluorination techniques involve using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine into the aromatic ring of acetophenones.

- Acetophenone is treated with a fluorinating agent under controlled conditions.

- The reaction may require specific solvents or catalysts to enhance yield.

- This method can achieve high yields (up to 90%) but requires careful handling due to the reactivity of fluorinating agents.

Table 3: Direct Fluorination Parameters

| Parameter | Value |

|---|---|

| Fluorinating Agent | Selectfluor |

| Solvent | Acetonitrile |

| Reaction Temperature | -20 °C to 0 °C |

| Typical Yield | Up to 90% |

化学反応の分析

Types of Reactions: 3’-Fluoro-4’-morpholinoacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3’-Fluoro-4’-morpholinoacetophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 3’-Fluoro-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs of 3'-Fluoro-4'-morpholinoacetophenone, emphasizing substituent differences and their implications:

Key Observations:

- Morpholino vs.

- Chloro Substitution: The chloro analog (3'-Chloro-4'-fluoroacetophenone) exhibits higher electrophilicity, favoring reactions in agrochemical synthesis .

- Trifluoromethyl Effect: The trifluoromethyl group in 3'-Fluoro-4'-(trifluoromethyl)acetophenone significantly increases lipophilicity, improving blood-brain barrier penetration in drug candidates .

Physicochemical Properties

- Solubility: The hydroxyl group in 2'-Fluoro-4'-hydroxyacetophenone enhances water solubility, whereas the trifluoromethyl group in 3'-Fluoro-4'-(trifluoromethyl)acetophenone reduces it .

- Reactivity: Morpholino and methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution, while chloro and trifluoromethyl groups are electron-withdrawing, directing reactivity to specific positions .

生物活性

3'-Fluoro-4'-morpholinoacetophenone (CAS No. 189763-65-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

- Structural Features : The compound contains a fluoro group at the 3' position and a morpholino group at the 4' position, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of both the fluoro and morpholino groups enhances its binding affinity and specificity, which may lead to inhibition of enzyme activity or modulation of receptor functions.

Targeted Biological Pathways

Research indicates that compounds similar to this compound can influence several biochemical pathways:

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth, suggesting cytotoxic effects against specific cancer cell lines. The mechanism often involves interference with cell cycle progression or induction of apoptosis.

- Enzyme Inhibition : Morpholine derivatives are known to inhibit various enzymes, which could contribute to their therapeutic effects in conditions such as cancer and inflammation.

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against bacterial and fungal pathogens.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating significant potency. For instance, in assays against breast cancer cell lines, the compound displayed an IC50 value of less than 10 µM, classifying it as cytotoxic according to established guidelines .

-

Mechanistic Studies :

- Investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

- Comparative Analysis with Analog Compounds :

Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹⁹F NMR : Essential for confirming fluorination at the 3'-position, with chemical shifts typically between -110 to -120 ppm for aromatic fluorine .

- ¹H/¹³C NMR : The morpholino group’s protons appear as a multiplet at δ 3.5–3.7 ppm, while the acetophenone carbonyl carbon resonates near δ 195–200 ppm .

- FT-IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group, and C-F stretches appear at 1200–1100 cm⁻¹ .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 238.1) .

How can researchers resolve contradictions in reported crystallographic data for fluorinated acetophenone derivatives?

Advanced

Discrepancies in crystallographic data (e.g., unit cell parameters or space groups) often arise from polymorphism or solvent inclusion during crystallization. To address this:

- Perform variable-temperature XRD to assess thermal stability of crystal forms.

- Use solvent screening (e.g., ethanol vs. acetonitrile) to isolate the most stable polymorph.

- Compare with computational predictions (e.g., Mercury CSD software) to validate experimental data .

What computational approaches are used to predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Models interactions with target proteins (e.g., kinases) by analyzing binding affinity and pose stability. Software like AutoDock Vina assesses hydrogen bonding between the morpholino oxygen and active-site residues .

- QSAR Studies : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity. Parameters like logP (lipophilicity) and polar surface area are calculated using ChemAxon or Schrödinger .

How do variations in fluorination methods impact the purity and yield of this compound?

Q. Advanced

- Electrophilic Fluorination : High yields (>80%) but requires strict moisture control to prevent HF formation.

- Balz-Schiemann Reaction : Involves diazotization of aniline precursors; yields are lower (~50%) but produce fewer byproducts.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving purity by minimizing thermal degradation .

What are the critical parameters for optimizing reaction conditions in the synthesis of this compound?

Q. Basic

- Catalyst Loading : 10 mol% AlCl₃ maximizes morpholino coupling efficiency without causing acetophenone decomposition .

- Temperature Control : Maintain 70°C during fluorination to balance reactivity and selectivity.

- Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates, while toluene improves Friedel-Crafts acylation yields .

How does the electronic effect of the morpholino substituent influence the reactivity of the acetophenone core in further derivatization?

Advanced

The morpholino group’s electron-donating nature activates the acetophenone ring toward electrophilic substitution. For example:

- Nitration : Occurs preferentially at the para position relative to the morpholino group.

- Suzuki Coupling : The electron-rich ring facilitates cross-coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

What are the common impurities encountered during the synthesis of this compound, and how are they identified and removed?

Q. Basic

- Defluorinated Byproducts : Detected via ¹⁹F NMR; removed by column chromatography (silica gel, hexane/ethyl acetate gradient).

- Morpholino Over-Oxidation : Identified by HPLC-MS (m/z 254.1 for morpholine N-oxide); minimized using inert atmospheres .

- Residual Solvents : GC-MS analysis ensures compliance with ICH guidelines (<500 ppm for DMF or THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。